Walsuronoid B
Overview
Description
Walsuronoid B is a limonoid compound isolated from the genus Walsura, specifically from Walsura robusta. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered attention due to its significant anticancer properties, particularly its ability to induce apoptosis in cancer cells .
Mechanism of Action
Target of Action
Walsuronoid B, a limonoid compound extracted from Walsura robusta , primarily targets liver cancer cells, specifically HepG2 and Bel-7402 cells . These cells have been found to be highly sensitive to this compound .
Mode of Action
This compound inhibits cell proliferation in several human cancer lines . It induces cell death through G2/M phase arrest and apoptosis . Additionally, it induces the accumulation of autophagosomes through the suppression of mTOR signaling . This serves as a cell survival mechanism and prevents cell death .
Biochemical Pathways
This compound operates via the ROS/p53 signaling pathway . It enhances the generation of hydrogen peroxide, nitric oxide, and superoxide anion radical, resulting in elevated levels of reactive oxygen species (ROS) . ROS induced by this compound upregulates p53 levels; conversely, p53 stimulates ROS . These results suggest that ROS and p53 reciprocally promote each other’s production and cooperate to induce liver cancer cell death .
Result of Action
The induction of ROS and p53 by this compound significantly triggers G2/M phase arrest and mitochondrial and lysosomal apoptosis . This leads to the dysfunction of the mitochondria and lysosomes, contributing to cell death . Finally, this compound suppresses tumor growth in vivo with few side effects .
Biochemical Analysis
Biochemical Properties
Walsuronoid B has been found to interact with various biomolecules, leading to significant biochemical reactions. It enhances the generation of hydrogen peroxide, nitric oxide, and superoxide anion radical, resulting in elevated levels of reactive oxygen species (ROS) . In addition, ROS induced by this compound upregulates p53 levels .
Cellular Effects
This compound has been shown to inhibit cell proliferation in several human cancer lines . It induces cell death through G2/M phase arrest and apoptosis . Furthermore, this compound induces the accumulation of autophagosomes through the suppression of mTOR signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces dysfunction of the mitochondria and lysosomes rather than the endoplasmic reticulum, contributing to its cell death effect . Moreover, ROS and p53 reciprocally promote each other’s production and cooperate to induce liver cancer cell death .
Temporal Effects in Laboratory Settings
It has been found that this compound suppresses tumor growth in vivo with few side effects .
Metabolic Pathways
Its ability to enhance the generation of ROS suggests it may influence oxidative stress pathways .
Preparation Methods
Walsuronoid B is primarily extracted from the leaves and twigs of Walsura robusta. The extraction process involves several steps:
Extraction: The plant material is first dried and then subjected to solvent extraction using methanol.
Fractionation: The methanol extract is then fractionated using petroleum ether and ethyl acetate to separate different components.
Purification: The fractions containing this compound are further purified using column chromatography and high-performance liquid chromatography (HPLC) to obtain the pure compound
Chemical Reactions Analysis
Walsuronoid B undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often more potent derivatives with enhanced biological activities .
Scientific Research Applications
Walsuronoid B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of limonoids and their derivatives.
Biology: It is used in biological studies to understand its effects on cellular processes, particularly apoptosis.
Medicine: this compound has shown significant anticancer activity, making it a potential candidate for developing new anticancer drugs. .
Industry: Its unique chemical properties make it valuable in the development of bioactive compounds for various industrial applications
Comparison with Similar Compounds
Walsuronoid B is unique among limonoids due to its potent anticancer activity. Similar compounds include:
Cedrelone: Another limonoid with significant anticancer properties.
Walsurobustone A-D: Highly oxidative furan ring limonoids isolated from Walsura robusta.
Toonapubesic acid B: A known compound with a similar structure but different biological activities
This compound stands out due to its specific mechanism of action involving the ROS/p53 signaling pathway, which is not commonly observed in other limonoids .
Properties
IUPAC Name |
(8R,9R,10R,11S,14R,15R)-17-(furan-3-yl)-6,11,15-trihydroxy-4,4,8,10,14-pentamethyl-11,12,15,16-tetrahydro-9H-cyclopenta[a]phenanthrene-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-23(2)17(28)6-8-24(3)20-16(27)11-15-14(13-7-9-32-12-13)10-18(29)25(15,4)26(20,5)22(31)19(30)21(23)24/h6-9,12,16,18,20,27,29-30H,10-11H2,1-5H3/t16-,18+,20+,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFWAJSCCSMNPP-FTGJQZKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4=C(CC(C43C)O)C5=COC=C5)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2[C@H](CC4=C(C[C@H]([C@]43C)O)C5=COC=C5)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Walsuronoid B in inducing cancer cell death?
A1: this compound triggers apoptotic cell death in liver cancer cells by primarily targeting their energy centers – the mitochondria and lysosomes. [] It promotes the generation of reactive oxygen species (ROS) within these organelles, leading to dysfunction and ultimately cell death. This process is mediated by the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis. []
Q2: What is unique about the structure of this compound compared to other limonoids isolated from Walsura robusta?
A2: this compound, along with Walsuronoid C, stands out due to its rare 18(13-->14)-abeo-limonoid skeleton. [] This structural feature differentiates it from other limonoids found in Walsura robusta, such as Walsuronoid A, which possesses a unique 3,4-peroxide-bridged A-seco skeleton. [] These structural variations likely contribute to the diverse biological activities observed for these compounds.
Q3: Has this compound's anticancer activity been investigated beyond in vitro studies?
A3: While the provided research highlights promising in vitro results against liver cancer cells, further investigations using in vivo models are needed. [] Exploring the efficacy of this compound in preclinical animal models would provide valuable insights into its therapeutic potential and pave the way for potential clinical trials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.